
N-cyclopentyl-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2,6-difluorobenzamide, also known as CPDF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPDF is a derivative of benzamide and has been shown to have promising properties as a research tool in the areas of neuroscience and cancer research.
作用机制
The mechanism of action of N-cyclopentyl-2,6-difluorobenzamide involves the inhibition of PTP1B activity, which leads to an increase in insulin signaling and glucose metabolism in the brain. This increase in insulin signaling has been shown to improve cognitive function and memory in animal models. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which is involved in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cancer cell lines. In animal models, this compound has been shown to improve cognitive function and memory by increasing insulin signaling and glucose metabolism in the brain. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which leads to a decrease in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
实验室实验的优点和局限性
N-cyclopentyl-2,6-difluorobenzamide has several advantages as a research tool, including its ability to inhibit PTP1B activity and induce apoptosis in cancer cells. This compound has been shown to have promising results in animal models and cancer cell lines, making it a potential candidate for further research. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration of this compound for use in lab experiments (Wang et al., 2017; Yang et al., 2018).
未来方向
There are several future directions for research on N-cyclopentyl-2,6-difluorobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in this area. This compound also has potential as a cancer therapeutic, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and its potential toxicity at high concentrations (Wang et al., 2017; Yang et al., 2018).
Conclusion:
In conclusion, this compound, or this compound, is a promising research tool in the areas of neuroscience and cancer research. This compound has been shown to inhibit PTP1B activity, improve cognitive function and memory in animal models, and induce apoptosis in cancer cells. However, further research is needed to determine its optimal concentration for use in lab experiments and its potential toxicity at high concentrations. This compound has several future directions for research, including its potential use in the treatment of neurodegenerative diseases and as a cancer therapeutic.
合成方法
The synthesis of N-cyclopentyl-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product of this compound. This synthesis method has been described in detail in a study by Wang et al. (2017).
科学研究应用
N-cyclopentyl-2,6-difluorobenzamide has been studied for its potential use in various research applications, including neuroscience and cancer research. In neuroscience, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism in the brain. This inhibition of PTP1B activity has been shown to improve cognitive function and memory in animal models (Wang et al., 2017).
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion. This compound has been studied in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (Yang et al., 2018).
属性
分子式 |
C12H13F2NO |
|---|---|
分子量 |
225.23 g/mol |
IUPAC 名称 |
N-cyclopentyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
InChI 键 |
NRDHNIDKGYCTTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
规范 SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
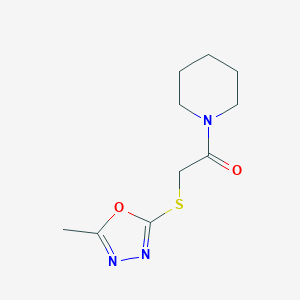

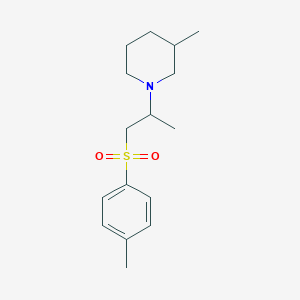
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
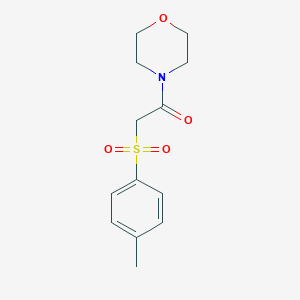
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
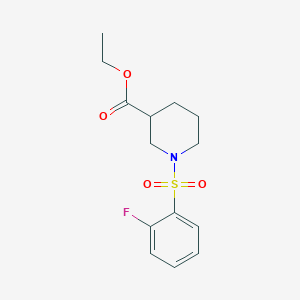

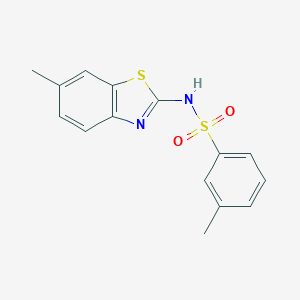
![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)